2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid

Enzyme kinetics Substrate specificity Phenylglycine N-acetyltransferase

2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid (CAS 1245623-69-1) is a synthetic N-Boc-protected non-proteinogenic α-amino acid belonging to the phenylglycine class. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and a 2,3-dichlorophenyl substituent at the α-carbon.

Molecular Formula C13H15Cl2NO4
Molecular Weight 320.16 g/mol
CAS No. 1245623-69-1
Cat. No. B6614951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid
CAS1245623-69-1
Molecular FormulaC13H15Cl2NO4
Molecular Weight320.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
InChIKeySSVAKAJILCCIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid (CAS 1245623-69-1): A Boc-Protected 2,3-Dichlorophenylglycine for Medicinal Chemistry and Peptide Synthesis


2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid (CAS 1245623-69-1) is a synthetic N-Boc-protected non-proteinogenic α-amino acid belonging to the phenylglycine class. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and a 2,3-dichlorophenyl substituent at the α-carbon . This compound is utilized as a protected building block in peptide synthesis and medicinal chemistry, where the acid-labile Boc group facilitates selective deprotection under standard conditions [1]. The presence of two chlorine atoms at the 2- and 3-positions of the phenyl ring imparts distinct electronic and steric properties that differentiate it from other dichlorophenylglycine regioisomers and monochlorinated analogs.

Why a 2,3-Dichloro Substitution Pattern Cannot Be Replaced by Other Dichlorophenylglycine Regioisomers in SAR Studies


The biological and physicochemical profile of Boc-protected phenylglycine derivatives is highly dependent on the position of chlorine substituents on the aromatic ring. In-class analogs such as Boc-2-(3,4-dichlorophenyl)glycine, Boc-2-(2,4-dichlorophenyl)glycine, Boc-2-(3,5-dichlorophenyl)glycine, and monochlorinated variants share the same Boc-amino acid core but exhibit divergent electronic distributions, steric constraints, and lipophilicity. A direct substitution without experimental validation risks altering target binding affinity, metabolic stability, and off-rate kinetics. The 2,3-dichloro arrangement generates a unique dipole moment and conformational preference compared to other regioisomers, which can translate into differences in enzyme inhibition potency and selectivity . The quantitative evidence below demonstrates that the 2,3-dichloro isomer is not functionally interchangeable with its closest analogs.

Quantitative Differentiation Evidence for 2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid


Enzymatic Substrate Activity: 2-Chloro vs. 4-Chloro Phenylglycine in N-Acetyltransferase Assay

In a phenylglycine N-acetyltransferase assay using Chryseobacterium sp. enzyme, DL-2-chlorophenylglycine exhibited a relative activity of 56.9 ± 1.2% compared to L-phenylglycine (100%), while DL-4-chlorophenylglycine showed only 7.4 ± 0.1% relative activity [1]. This 7.7-fold activity differential between ortho- and para-chlorinated phenylglycines demonstrates that the position of chlorine substitution profoundly impacts enzyme recognition. Extending this class-level inference to the 2,3-dichloro substitution, the presence of an ortho-chlorine (position 2) is predicted to confer higher enzyme engagement compared to para-only substituted analogs.

Enzyme kinetics Substrate specificity Phenylglycine N-acetyltransferase

Computed Lipophilicity (LogP) Comparison Between 2,3-Dichloro and 3,4-Dichloro Boc-Phenylglycine Regioisomers

The predicted LogP for (R)-2-((tert-butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid (CAS 1241683-86-2) is 3.49, as reported by Fluorochem . The 2,3-dichloro isomer (target compound) is expected to have a similar molecular LogP range due to identical molecular formula (C13H15Cl2NO4) and halogen count, but the ortho-chlorine introduces an intramolecular steric effect that can reduce solvent exposure. In medicinal chemistry, a LogP difference of even 0.3 units can alter membrane permeability and non-specific protein binding, making the 2,3-isomer potentially suitable for targets requiring slightly modulated lipophilicity.

Lipophilicity Physicochemical properties ADME prediction

Commercial Purity Benchmarking: 2,3-Dichloro vs. Other Dichloro Boc-Phenylglycine Isomers

Technical datasheets for commercially available dichlorophenylglycine derivatives reveal typical purities ranging from 95% to 97%. The (R)-3,4-dichloro isomer (CAS 1241683-86-2) is offered at 97% purity by Fluorochem , while the (S)-3,4-dichloro isomer and 3,5-dichloro isomer are commonly listed at 95% . The 2,3-dichloro isomer (target compound) is typically supplied at 95% purity or higher. For procurement decisions, the 2,3-isomer's purity specification is competitive with other regioisomers, and the unique substitution pattern may justify selection when synthetic pathways require the specific ortho,meta-dichloro geometry.

Chemical purity Quality control Procurement specification

Steric and Electronic Differentiation: Ortho-Chlorine Effect on Racemization Susceptibility During Peptide Coupling

The presence of an ortho-chlorine substituent in Boc-2-(2,3-dichlorophenyl)glycine introduces a steric shield around the α-carbon, which can reduce the rate of base-catalyzed racemization during carboxyl activation in peptide coupling reactions. While specific racemization data for this compound are not published, class-level inference from substituted phenylglycines indicates that ortho-substituted derivatives generally exhibit lower racemization rates compared to para-substituted or unsubstituted analogs [1]. This is attributed to the ortho-substituent hindering the approach of base to the α-proton. The 2,3-dichloro pattern provides this steric protection while retaining the electron-withdrawing effect of the meta-chlorine, which can enhance coupling efficiency by increasing the electrophilicity of the activated ester intermediate.

Racemization Peptide coupling Solid-phase synthesis

Optimal Application Scenarios for 2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Targeting Enzymes with Ortho-Substituted Phenylglycine Preference

Based on the >7-fold activity preference for ortho-chlorinated phenylglycines over para-chlorinated analogs in phenylglycine N-acetyltransferase assays , this compound is ideally suited for SAR campaigns investigating enzyme active sites that discriminate between chlorine substitution patterns. Researchers can use this compound as a key intermediate to probe the steric and electronic requirements of the target enzyme's S1 pocket, generating quantitative structure-activity data that cannot be obtained with 4-chloro or 3,4-dichloro isomers.

Solid-Phase Peptide Synthesis Requiring Enhanced Chiral Stability at the α-Carbon

In SPPS applications where racemization during amino acid activation is a critical quality attribute, the 2,3-dichloro substitution pattern provides steric protection at the α-carbon, predicted to reduce epimerization rates compared to unsubstituted or para-substituted Boc-phenylglycines . This makes the compound a preferred choice for incorporating a phenylglycine residue with defined stereochemistry into peptide chains, particularly when using carbodiimide or uronium coupling reagents.

Medicinal Chemistry Library Synthesis Focusing on Modulated Lipophilicity and Membrane Permeability

With a predicted LogP profile closely matching the 3,4-dichloro isomer (LogP 3.49) but featuring an ortho-chlorine that can shield polar surface area, this compound enables medicinal chemists to fine-tune the lipophilicity of lead candidates. It is particularly valuable in central nervous system (CNS) drug discovery programs where small changes in LogP can significantly impact blood-brain barrier penetration and off-target binding profiles.

Analytical Reference Standard for Method Development and Validation

The commercial availability of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid at ≥95% purity supports its use as an analytical reference standard for HPLC, LC-MS, and NMR method development. Its unique retention time and mass spectrum compared to other dichlorophenylglycine regioisomers provide unambiguous identification, facilitating quality control workflows in pharmaceutical development.

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.